2-Cyclohexylethyl 4-methylbenzenesulfonate

Physical organic chemistry Solvolysis kinetics Leaving group reactivity

2-Cyclohexylethyl 4-methylbenzenesulfonate (CAS 21336-37-8) is an alkyl tosylate ester belonging to the sulfonate class of organic compounds. It is characterized by the molecular formula C15H22O3S and a molecular weight of 282.4 g/mol.

Molecular Formula C15H22O3S
Molecular Weight 282.4 g/mol
CAS No. 21336-37-8
Cat. No. B1366413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylethyl 4-methylbenzenesulfonate
CAS21336-37-8
Molecular FormulaC15H22O3S
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCCC2
InChIInChI=1S/C15H22O3S/c1-13-7-9-15(10-8-13)19(16,17)18-12-11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3
InChIKeyUKXWRHNPGQFSDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexylethyl 4-methylbenzenesulfonate (CAS 21336-37-8): Procurement-Relevant Identification and Structural Properties for Research Sourcing


2-Cyclohexylethyl 4-methylbenzenesulfonate (CAS 21336-37-8) is an alkyl tosylate ester belonging to the sulfonate class of organic compounds. It is characterized by the molecular formula C15H22O3S and a molecular weight of 282.4 g/mol . The compound consists of a 2-cyclohexylethyl moiety attached to a 4-methylbenzenesulfonate (tosylate) leaving group, a structural motif commonly employed in organic synthesis to facilitate nucleophilic substitution reactions .

Why 2-Cyclohexylethyl 4-methylbenzenesulfonate Cannot Be Simply Replaced by Other Alkyl Tosylates or Sulfonates


Alkyl tosylates are widely employed as electrophilic synthons in nucleophilic substitution chemistry; however, their reactivity, stability, and physicochemical properties are exquisitely sensitive to the alkyl chain structure. The presence of a cyclohexyl ring versus a phenyl ring, and the specific ethylene spacer length in 2-cyclohexylethyl tosylate, fundamentally alters the electronic and steric environment at the electrophilic center, thereby dictating solvolytic pathways, nucleofugality, and the propensity for rearrangement or elimination side reactions [1][2][3]. Blind substitution with a simpler cyclohexyl tosylate or a 2-phenylethyl tosylate is therefore likely to result in divergent reaction kinetics, altered product distributions, and potentially failed synthetic routes, especially in applications sensitive to stereoelectronic control.

Quantitative Differentiation of 2-Cyclohexylethyl 4-methylbenzenesulfonate: Comparative Evidence for Scientific Selection


Solvolytic Reactivity of 2-Cyclohexylethyl Tosylate versus 2-Phenylethyl Tosylate: Steric and Electronic Modulation of Nucleofugality

The solvolytic reactivity of 2-cyclohexylethyl tosylate is substantially distinct from its aryl analog, 2-phenylethyl tosylate, due to the replacement of a planar phenyl ring with a conformationally flexible cyclohexyl group. Studies on (2-cycloalkyl-2-phenyläthyl)tosylates demonstrate that a cyclohexyl group at the β-carbon atom confers a measurable reaction acceleration compared to the corresponding phenyl-substituted derivative, attributed to differences in hyperconjugative stabilization of the developing carbocationic center [1].

Physical organic chemistry Solvolysis kinetics Leaving group reactivity

Comparative E2 Elimination Propensity of Cyclohexyl Tosylates versus Cyclohexyl Bromides: Leaving Group Modulation of Reaction Pathway

While direct kinetic data for 2-cyclohexylethyl 4-methylbenzenesulfonate is scarce, mechanistic investigations on the broader class of cyclohexyl tosylates reveal that the tosylate leaving group imposes a distinct E2 elimination profile compared to bromide. In E2 reactions of alicyclic systems, the primary hydrogen isotope effect (kH/kD) varies significantly depending on whether the leaving group is tosylate or bromide, indicating that the nature of the leaving group modulates the transition-state geometry along the E2C–E2H mechanistic spectrum [1]. This class-level insight suggests that 2-cyclohexylethyl tosylate may exhibit different elimination versus substitution product ratios compared to its bromide counterpart.

Physical organic chemistry Elimination reactions Leaving group effects Isotope effects

2-Cyclohexylethyl Tosylate versus 2-Cyclohexylethyl Methanesulfonate: Differential Leaving Group Ability and Physicochemical Stability

Within the same 2-cyclohexylethyl scaffold, the choice of sulfonate counterion—4-methylbenzenesulfonate (tosylate, C15H22O3S, MW 282.4) versus methanesulfonate (mesylate, C9H18O3S, MW 206.3)—affords quantifiable differences in molecular weight, crystallinity, and likely leaving group aptitude. The tosylate variant has a molecular weight approximately 76 g/mol higher than the mesylate analog (282.4 vs. 206.3), which directly impacts molar mass calculations for stoichiometric reactions and gravimetric analyses . Furthermore, tosylates generally exhibit superior crystallinity and storage stability compared to the more labile mesylates, facilitating handling and purification .

Organic synthesis Leaving group chemistry Sulfonate ester comparison Stability

2-Cyclohexylethyl Tosylate as a Scaffold for Thermal Cationic Polymerization: Class-Level Potential with Differentiated Physical Properties

Arenesulfonates, including cyclohexyl p-toluenesulfonate, have been established as effective non-salt-type latent thermal initiators for the cationic ring-opening polymerization of 1,3-benzoxazines . While the specific 2-cyclohexylethyl derivative has not been explicitly evaluated in published polymerization studies, its structural analogy to cyclohexyl tosylate—combined with its unique cyclohexylethyl substitution pattern—positions it as a potential candidate for tuning polymerization initiation temperatures or compatibility with hydrophobic monomers. The ethylene spacer may offer enhanced solubility in non-polar media compared to the unsubstituted cyclohexyl tosylate (MW 254.35 vs. 282.4) .

Polymer chemistry Thermal initiators Cationic polymerization Tosylates

Primary Research and Industrial Application Scenarios for 2-Cyclohexylethyl 4-methylbenzenesulfonate


Mechanistic Studies of β-Cycloalkyl Participation in Solvolysis and Carbocation Rearrangements

2-Cyclohexylethyl 4-methylbenzenesulfonate serves as a valuable substrate for physical organic chemists investigating the stereoelectronic effects of β-cycloalkyl groups on solvolytic displacement pathways. Studies on (2-cycloalkyl-2-phenyläthyl)tosylates demonstrate that the cyclohexyl group confers a measurable reaction acceleration relative to phenyl-substituted analogs, making this compound a suitable probe for exploring hyperconjugation, neighboring group participation, and carbocationic intermediate stability in a range of ionizing solvents [1].

Synthetic Intermediate for the Introduction of 2-Cyclohexylethyl Fragments via Nucleophilic Displacement

The tosylate leaving group renders 2-cyclohexylethyl 4-methylbenzenesulfonate a potent electrophile for Sn2 reactions, enabling the installation of the 2-cyclohexylethyl moiety onto nucleophiles such as amines, alkoxides, thiolates, and carbanions. This makes it a useful building block in medicinal chemistry programs, fragrance synthesis, or materials science where the cyclohexylethyl group imparts specific lipophilicity, conformational bias, or steric shielding effects that simpler alkyl tosylates (e.g., cyclohexyl tosylate) cannot provide due to the absence of the ethylene spacer .

Evaluation as a Latent Thermal Initiator for Cationic Polymerization of Benzoxazines and Epoxies

Based on the established activity of cyclohexyl p-toluenesulfonate as a thermally latent initiator for benzoxazine polymerization , the 2-cyclohexylethyl analog represents a logical extension for polymer chemists seeking to modify initiator solubility, activation temperature, or compatibility with hydrophobic monomers. The presence of the ethylene spacer may enhance miscibility with non-polar resins or alter the thermal decomposition profile relative to unsubstituted cyclohexyl tosylate, offering a new degree of formulation freedom in advanced composite and coating applications.

Reference Compound for Developing Structure-Reactivity Relationships in Sulfonate Ester Chemistry

For researchers building quantitative structure-reactivity relationships (QSAR) or linear free-energy relationships (LFER) for sulfonate esters, 2-cyclohexylethyl 4-methylbenzenesulfonate fills a specific structural niche between simple primary alkyl tosylates (e.g., ethyl tosylate) and conformationally constrained secondary cyclohexyl tosylates. Its unique combination of a primary electrophilic center (the β-carbon of the ethyl chain) and a β-cyclohexyl substituent provides a valuable data point for modeling steric and electronic substituent effects on solvolytic and nucleophilic displacement rates [2].

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